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Compound of Interest

Compound Name: 1-Nonen-3-ol

Cat. No.: B1582604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for

1-nonen-3-ol, a valuable chiral building block and fragrance component. The information

presented is intended for a technical audience and includes detailed experimental protocols,

quantitative data, and mechanistic diagrams to facilitate laboratory application and further

research.

Physicochemical Properties of 1-Nonen-3-ol
A summary of the key physicochemical properties of 1-nonen-3-ol is provided in the table

below for easy reference.

Property Value Reference

Molecular Formula C₉H₁₈O [1]

Molar Mass 142.24 g/mol [1]

Boiling Point 192-195 °C at 760 mmHg [1][2][3][4]

Density 0.83 - 0.845 g/mL at 25 °C [2][3][5]

Refractive Index 1.438 - 1.444 at 20 °C [2][3][5]

Flash Point 83.33 - 84 °C [3][5]
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Synthesis Pathways
The synthesis of 1-nonen-3-ol can be achieved through several distinct chemical and

biocatalytic routes. This guide will focus on three primary methods:

Grignard Reaction: A classic and versatile method for carbon-carbon bond formation.

Reduction of 1-Nonen-3-one: A common pathway involving the selective reduction of an α,β-

unsaturated ketone.

Asymmetric Synthesis: Approaches to produce enantiomerically enriched or pure 1-nonen-
3-ol.

Biocatalytic Synthesis: The use of enzymes or whole-cell systems for a green and selective

synthesis.

Grignard Reaction
The Grignard reaction is a widely used method for the synthesis of 1-nonen-3-ol. This pathway

involves the nucleophilic addition of a hexylmagnesium halide (Grignard reagent) to acrolein.

The reaction proceeds via a 1,2-addition mechanism to the carbonyl group of the α,β-

unsaturated aldehyde.

Reaction Scheme
Grignard reaction pathway for 1-nonen-3-ol synthesis.

Experimental Protocol
Materials:

1-Bromohexane

Magnesium turnings

Anhydrous diethyl ether or tetrahydrofuran (THF)

Acrolein (freshly distilled)

Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate

Procedure:

Preparation of Hexylmagnesium Bromide: In a flame-dried, three-necked flask equipped with

a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere

(e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate

the reaction. Slowly add a solution of 1-bromohexane in anhydrous diethyl ether from the

dropping funnel. Maintain a gentle reflux by controlling the rate of addition. After the addition

is complete, continue stirring at room temperature for 1-2 hours to ensure complete

formation of the Grignard reagent.

Reaction with Acrolein: Cool the Grignard reagent solution in an ice bath. Slowly add a

solution of freshly distilled acrolein in anhydrous diethyl ether from the dropping funnel,

maintaining the temperature below 10 °C.

Work-up: After the addition is complete, stir the reaction mixture at room temperature for an

additional hour. Cool the mixture in an ice bath and slowly quench the reaction by adding a

saturated aqueous solution of ammonium chloride.

Extraction and Purification: Separate the organic layer and extract the aqueous layer with

diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous

magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude

product is then purified by fractional distillation under reduced pressure.

Quantitative Data
Parameter Value

Typical Yield 65-85%

Reaction Temperature 0-10 °C (addition), then room temperature

Reaction Time 2-4 hours

Solvent Anhydrous diethyl ether or THF

Reduction of 1-Nonen-3-one
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1-Nonen-3-ol can be synthesized by the selective 1,2-reduction of the corresponding α,β-

unsaturated ketone, 1-nonen-3-one. The Luche reduction is a particularly effective method for

this transformation, employing sodium borohydride in the presence of a lanthanide salt,

typically cerium(III) chloride, in an alcohol solvent.[6][7][8][9] This method favors the formation

of the allylic alcohol over the saturated ketone.[6][7][8][9]

Reaction Scheme
Luche reduction of 1-nonen-3-one to 1-nonen-3-ol.

Experimental Protocol
Materials:

1-Nonen-3-one

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

Sodium borohydride (NaBH₄)

Methanol

Diethyl ether

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 1-nonen-3-one and cerium(III) chloride

heptahydrate in methanol at room temperature.

Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride in small

portions over a period of 15-30 minutes, maintaining the temperature below 5 °C. The

reaction is typically complete within a short time after the addition of the reducing agent.[8]
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Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid. Remove the

methanol under reduced pressure.

Extraction and Purification: Extract the aqueous residue with diethyl ether. Wash the

combined organic layers with saturated sodium bicarbonate solution and brine. Dry the

organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by column chromatography on silica gel or by

distillation.

Quantitative Data
Parameter Value Reference

Typical Yield >90% [10]

Reaction Temperature 0 °C

Reaction Time 5-30 minutes [8]

Selectivity (1,2- vs. 1,4-

reduction)

High (predominantly 1,2-

addition)
[6][7][8][9]

Asymmetric Synthesis
The synthesis of enantiomerically pure 1-nonen-3-ol is of significant interest, particularly for

applications in the flavor and fragrance industry. Two primary strategies for the asymmetric

synthesis of chiral alcohols like 1-nonen-3-ol are the asymmetric reduction of the

corresponding ketone and the asymmetric addition of a nucleophile to an aldehyde.

Asymmetric Reduction of 1-Nonen-3-one (Corey-Bakshi-
Shibata Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective

reduction of prochiral ketones to chiral secondary alcohols.[11][12][13][14] This reaction utilizes

a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl

sulfide complex (BMS) or borane-THF complex. The choice of the (R)- or (S)-enantiomer of the

CBS catalyst determines the stereochemistry of the resulting alcohol.
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1-Nonen-3-one + (R)- or (S)-CBS catalystBorane source (e.g., BMS) (S)- or (R)-1-Nonen-3-olEnantioselective Reduction

Click to download full resolution via product page

CBS reduction for the asymmetric synthesis of 1-nonen-3-ol.

Experimental Protocol
Materials:

1-Nonen-3-one

(R)- or (S)-CBS catalyst (e.g., (R)- or (S)-2-Methyl-CBS-oxazaborolidine)

Borane-dimethyl sulfide complex (BMS)

Anhydrous tetrahydrofuran (THF)

Methanol

Diethyl ether

1 M Hydrochloric acid

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the CBS catalyst in

anhydrous THF. Cool the solution to the desired temperature (typically between -78 °C and

room temperature).

Reduction: Slowly add the borane-dimethyl sulfide complex to the catalyst solution. Then,

add a solution of 1-nonen-3-one in anhydrous THF dropwise over an extended period.
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Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow

addition of methanol. Allow the mixture to warm to room temperature and then add 1 M HCl.

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined

organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer

over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The

enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The

product is purified by column chromatography.

Quantitative Data
Parameter Value Reference

Typical Yield 80-95% [11]

Enantiomeric Excess (ee) >90% [12]

Reaction Temperature -78 °C to room temperature [11]

Catalyst Loading 5-10 mol%

Biocatalytic Synthesis
Biocatalytic methods offer a green and highly selective alternative for the synthesis of 1-nonen-
3-ol. These methods can involve either the use of isolated enzymes (e.g., lipases for kinetic

resolution) or whole-cell systems (e.g., yeast for asymmetric reduction).

Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than

the other in the presence of a chiral catalyst, in this case, a lipase. For 1-nonen-3-ol, this

typically involves the enantioselective acylation of the racemic alcohol, allowing for the

separation of the unreacted alcohol (one enantiomer) and the newly formed ester (the other

enantiomer).

Racemic 1-Nonen-3-ol + Acyl Donor (e.g., Vinyl Acetate) + Lipase (S)-1-Nonen-3-ol (unreacted)Kinetic Resolution + (R)-1-Nonen-3-yl Acetate

Click to download full resolution via product page
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Lipase-catalyzed kinetic resolution of 1-nonen-3-ol.

Experimental Protocol
Materials:

Racemic 1-nonen-3-ol

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

Organic solvent (e.g., hexane, toluene)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a solution of racemic 1-nonen-3-ol in an organic solvent, add the

immobilized lipase and the acyl donor.

Resolution: Stir the mixture at a controlled temperature (typically 30-50 °C). Monitor the

reaction progress by GC or HPLC to determine the conversion and enantiomeric excess of

the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50%

conversion to achieve high enantiomeric excess for both products.

Separation: Filter off the immobilized lipase for reuse. The remaining alcohol and the formed

ester can be separated by column chromatography on silica gel. The ester can then be

hydrolyzed back to the alcohol if the other enantiomer is desired.

Quantitative Data
Parameter Value

Typical Conversion ~50%

Enantiomeric Excess (ee) >95% for both alcohol and ester

Reaction Temperature 30-50 °C

Enzyme e.g., Candida antarctica lipase B
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Yeast-Mediated Asymmetric Reduction
Whole cells of certain yeast strains, such as Saccharomyces cerevisiae (baker's yeast), contain

ketoreductases that can asymmetrically reduce the carbonyl group of 1-nonen-3-one to

produce enantiomerically enriched 1-nonen-3-ol.[15][16][17]

Yeast-mediated asymmetric reduction of 1-nonen-3-one.

Experimental Protocol
Materials:

1-Nonen-3-one

Baker's yeast (Saccharomyces cerevisiae)

Glucose (or another carbohydrate source)

Water

Ethyl acetate

Anhydrous sodium sulfate

Procedure:

Yeast Culture: Suspend baker's yeast in a buffered aqueous solution containing glucose.

Incubate the mixture at a suitable temperature (e.g., 30 °C) with gentle shaking to activate

the yeast.

Bioreduction: Add 1-nonen-3-one to the yeast culture. The substrate can be added neat or as

a solution in a water-miscible solvent like ethanol to improve dispersion. Continue the

incubation with shaking.

Work-up: After a set period (typically 24-72 hours), extract the reaction mixture with ethyl

acetate.

Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate,

filter, and concentrate. The enantiomeric excess of the produced 1-nonen-3-ol is determined
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by chiral GC or HPLC. The product can be purified by column chromatography.

Quantitative Data
Parameter Value

Typical Yield Moderate to high

Enantiomeric Excess (ee)
Can be high, depending on the yeast strain and

conditions

Reaction Temperature 25-37 °C

Reaction Time 24-72 hours

Spectroscopic Characterization of 1-Nonen-3-ol
The following table summarizes the characteristic spectroscopic data for 1-nonen-3-ol.

Spectroscopy Characteristic Peaks

¹H NMR

δ (ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.2-5.0 (m,

2H, -CH=CH₂), ~4.0 (m, 1H, -CH(OH)-), ~3.4 (br

s, 1H, -OH), ~1.6-1.2 (m, 10H, alkyl chain), ~0.9

(t, 3H, -CH₃)

¹³C NMR

δ (ppm): ~141 (-CH=CH₂), ~114 (-CH=CH₂),

~73 (-CH(OH)-), ~37, 32, 29, 25, 23 (alkyl

chain), ~14 (-CH₃)

IR (cm⁻¹)

~3350 (br, O-H stretch), ~3080 (C-H stretch,

vinyl), ~2930, 2860 (C-H stretch, alkyl), ~1640

(C=C stretch), ~990, 915 (C-H bend, vinyl)

This guide provides a foundational understanding of the key synthetic routes to 1-nonen-3-ol.
Researchers are encouraged to consult the cited literature for more specific details and

variations on these procedures. The choice of a particular synthetic pathway will depend on

factors such as the desired stereochemistry, scale of the reaction, and available resources.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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